molecular formula C24H16N4O6 B11273246 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B11273246
Peso molecular: 456.4 g/mol
Clave InChI: MTCBYCFCCMCICQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with a 3-methoxyphenyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 1,3-benzodioxole moiety.

Propiedades

Fórmula molecular

C24H16N4O6

Peso molecular

456.4 g/mol

Nombre IUPAC

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O6/c1-31-16-4-2-3-15(11-16)28-23(29)17-7-5-14(9-18(17)25-24(28)30)22-26-21(27-34-22)13-6-8-19-20(10-13)33-12-32-19/h2-11H,12H2,1H3,(H,25,30)

Clave InChI

MTCBYCFCCMCICQ-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

Origen del producto

United States

Métodos De Preparación

Anthranilic Acid-Based Cyclization

Anthranilic acid undergoes condensation with urea or phosgene to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, which is subsequently dehydrogenated. A modified approach uses N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to introduce side chains at the 1- and 3-positions.

Key Reaction:

Anthranilic acid+UreaΔQuinazoline-2,4-dione(Yield: 68–72%)\text{Anthranilic acid} + \text{Urea} \xrightarrow{\Delta} \text{Quinazoline-2,4-dione} \quad \text{(Yield: 68–72\%)}

One-Pot DMAP-Catalyzed Synthesis

A metal-free, one-pot method employs 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] to construct the quinazoline-2,4-dione core from 2-aminobenzamides. This method avoids hazardous reagents and achieves yields up to 89%.

Optimized Conditions:

  • Catalyst: DMAP (10 mol%)

  • Solvent: Acetonitrile

  • Temperature: Reflux (82°C)

  • Time: 12 hours

Functionalization at the 3-Position

The 3-methoxyphenyl group is introduced via N-alkylation or nucleophilic substitution.

N-Alkylation of Quinazoline-Dione

Quinazoline-2,4-dione reacts with 3-methoxybenzyl chloride in DMF using potassium carbonate as a base. The reaction proceeds at room temperature for 24 hours, yielding 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.

Data Table 1: Alkylation Conditions and Outcomes

ParameterValueSource
Reagent3-Methoxybenzyl chloride
BaseK₂CO₃
SolventDMF
Temperature25°C
Yield74%

Oxadiazole Ring Formation at the 7-Position

The 1,2,4-oxadiazole moiety is constructed via cyclization of a dihydrazide intermediate.

Dihydrazide Intermediate Synthesis

2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) is prepared by hydrazinolysis of the corresponding diethyl ester. Hydrazine hydrate (80%) in ethanol under reflux for 6 hours achieves this step with a 72% yield.

Oxadiazole Cyclization

The dihydrazide reacts with 1,3-benzodioxole-5-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring. Cyclization occurs at 100°C for 8 hours, yielding the 1,2,4-oxadiazol-5-yl derivative.

Mechanistic Insight:

Dihydrazide+1,3-Benzodioxole-5-carbonyl chloridePOCl3,ΔOxadiazole Intermediate(Yield: 65%)\text{Dihydrazide} + \text{1,3-Benzodioxole-5-carbonyl chloride} \xrightarrow{\text{POCl}_3, \Delta} \text{Oxadiazole Intermediate} \quad \text{(Yield: 65\%)}

Final Coupling and Purification

The 3-(3-methoxyphenyl)quinazoline-2,4-dione and oxadiazole intermediate undergo Suzuki-Miyaura coupling or nucleophilic aromatic substitution to merge the two fragments.

Data Table 2: Coupling Reaction Parameters

ParameterValueSource
CatalystPd(PPh₃)₄
BaseCs₂CO₃
SolventDioxane/H₂O (4:1)
Temperature90°C
Yield58%

Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the final compound, confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry.

Comparative Analysis of Synthetic Routes

Data Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Anthranilic Acid68–74≥95ScalabilityMulti-step, moderate yields
DMAP-Catalyzed85–89≥98One-pot, eco-friendlyLimited substrate scope
Suzuki Coupling58≥97RegioselectivePalladium cost

Challenges and Optimization Opportunities

  • Oxadiazole Stability: The oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous environments during synthesis.

  • Purification Complexity: Similar polarities of intermediates require advanced chromatographic techniques.

  • Catalyst Recovery: Palladium catalysts in coupling reactions remain costly; ligand design improvements could enhance recyclability.

Análisis De Reacciones Químicas

Tipos de reacciones

7-[3-(1,3-benzodioxol-5-il)-1,2,4-oxadiazol-5-il]-3-(3-metoxifenil)quinazolina-2,4(1H,3H)-diona puede someterse a diversas reacciones químicas, que incluyen:

    Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.

    Reducción: El núcleo de quinazolina se puede reducir bajo condiciones de hidrogenación.

    Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

    Reducción: Catalizadores como paladio sobre carbono (Pd/C) bajo gas hidrógeno.

    Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador ácido de Lewis.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxilo produciría un derivado hidroxilo, mientras que la reducción del núcleo de quinazolina produciría un derivado dihidroquinazolina.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione have been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. A study on similar quinazoline derivatives demonstrated their potential as antibacterial agents against Gram-positive and Gram-negative bacteria using methods like broth microdilution and agar diffusion techniques .

Anticancer Potential

Quinazoline derivatives are known for their anticancer properties. The incorporation of oxadiazole moieties may enhance these effects through mechanisms such as apoptosis induction in cancer cells. Investigations into related compounds have revealed promising results in inhibiting tumor cell proliferation and inducing cell cycle arrest .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory mediators and cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of quinazoline derivatives in drug development:

  • Antimicrobial Agents : A study synthesized a series of quinazoline derivatives that were evaluated for their antimicrobial activity against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Anticancer Research : Another research effort focused on developing quinazoline-based compounds as inhibitors of specific cancer cell lines. The study reported that some derivatives significantly reduced cell viability and induced apoptosis in human cancer cells .

Mecanismo De Acción

El mecanismo de acción de 7-[3-(1,3-benzodioxol-5-il)-1,2,4-oxadiazol-5-il]-3-(3-metoxifenil)quinazolina-2,4(1H,3H)-diona implica su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Target: 7-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4-dione C25H18N4O6 ~470.4 - 3-Methoxyphenyl (Position 3)
- 1,3-Benzodioxol-5-yl-oxadiazole (Position 7)
High oxygen content, potential for enhanced polarity and H-bonding
Analog: 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4-dione C24H17ClN4O4 460.9 - 2-Methoxybenzyl (Position 3)
- 4-Chlorophenyl-oxadiazole (Position 7)
Chlorine substituent increases electronegativity; benzyl group adds flexibility
Analog: 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate C18H14N3O3·H2O 343.3 - Phenyl-oxadiazole (via methoxy linker, Position 8) Quinoline core; methoxy linker reduces steric hindrance

Key Observations :

  • The 3-methoxyphenyl substituent at position 3 differs from the 2-methoxybenzyl group in the analog from . The latter’s benzyl moiety introduces flexibility, which may affect binding pocket interactions .
  • The quinoline-based analog () uses a methoxy linker for oxadiazole attachment, contrasting with the direct linkage in the target compound. This structural difference may influence conformational rigidity and pharmacophore alignment .

Actividad Biológica

The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is part of a class of quinazoline derivatives recognized for their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C18H15N5O4\text{C}_{18}\text{H}_{15}\text{N}_5\text{O}_4

This molecular configuration contributes to its biological properties and interactions with various biological targets.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. The specific compound has shown promise in various preclinical studies:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. In particular, it may target Src family kinases (SFKs), which are implicated in tumor growth and metastasis .
  • In Vitro Studies : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in human pancreatic cancer cell lines when tested in vitro .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates in xenograft models .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives similar to our compound:

  • Study on AZD0530 : A related compound demonstrated high selectivity for SFKs and showed potent antitumor activity in vivo. It inhibited tumor growth significantly in a c-Src-transfected 3T3-fibroblast xenograft model . This highlights the potential for similar mechanisms of action in our compound.
  • Screening for Anticancer Activity : A recent study screened multiple quinazoline derivatives and identified several with promising anticancer activity against multicellular spheroids, which mimic tumor microenvironments more accurately than traditional monolayer cultures .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:

PropertyValue
Molecular Weight345.34 g/mol
SolubilityModerate (requires further study)
Half-lifeTBD (to be determined)
BioavailabilityTBD

The pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which may also be applicable to this derivative.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing quinazoline-dione derivatives incorporating 1,2,4-oxadiazole moieties?

  • Methodology : A robust approach involves cyclocondensation using 1,1’-carbonyldiimidazole (CDI) to form the quinazoline core, followed by functionalization with 1,2,4-oxadiazole via reaction with aryl isothiocyanates or halogenated intermediates. For example, cyclocondensation of N’-benzoyl precursors in phosphorus oxychloride, followed by hydrolysis and alkylation with substituted benzyl chlorides, yields target compounds . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields and purity.

Q. How can spectroscopic techniques (NMR, FT-IR) be utilized to confirm the structure of this compound?

  • Methodology :

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for quinazoline-dione, C=N stretch at ~1610 cm⁻¹ for oxadiazole) .
  • NMR :
  • ¹H NMR : Look for singlet peaks corresponding to methoxy groups (~δ 3.8 ppm) and aromatic protons split by substituents (e.g., benzodioxole protons at δ 6.7–7.2 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (quinazoline-dione C=O at ~165–168 ppm) and oxadiazole carbons (C=N at ~149–163 ppm) .

Q. What experimental protocols are recommended for evaluating antimicrobial activity?

  • Methodology : Use standardized agar dilution or broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations ranging from 1–256 µg/mL. Compare inhibition zones or MIC values to reference antibiotics (e.g., ciprofloxacin) .

Q. How can solubility and stability under physiological conditions be determined?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC-UV quantification.
  • Stability : Incubate the compound in buffer solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can contradictory data on antimicrobial efficacy between similar quinazoline derivatives be resolved?

  • Methodology : Conduct comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., varying methoxy groups or benzodioxole positions). Use molecular docking to assess binding affinity to target enzymes (e.g., DNA gyrase). Validate via isothermal titration calorimetry (ITC) to measure binding constants .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity.
  • Docking Studies : Target enzymes (e.g., CYP450 isoforms) with AutoDock Vina to predict metabolic stability .

Q. How can reaction mechanisms for cyclocondensation steps be elucidated?

  • Methodology : Perform kinetic studies (e.g., varying reagent stoichiometry, temperature) and isolate intermediates via flash chromatography. Use DFT calculations (Gaussian 09) to model transition states and identify rate-determining steps .

Q. What strategies optimize selectivity in functionalizing the quinazoline core without side reactions?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc during alkylation.
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl substitutions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.